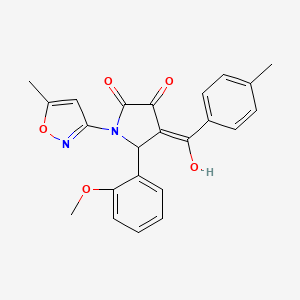
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone, also known as FTIM, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. FTIM is a thiazepane derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone is still not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of various pro-inflammatory cytokines. Additionally, this compound has been found to protect neuronal cells from oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone is its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and its safety and efficacy in humans are still not fully understood. Additionally, the synthesis of this compound is a complex process, which may limit its availability for research studies.
Orientations Futures
There are several future directions for the research of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the investigation of the safety and efficacy of this compound in humans. Additionally, the identification of the exact mechanism of action of this compound and its interactions with other signaling pathways may provide further insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone involves the reaction of 2-fluorobenzoyl chloride with isochroman-3-carboxylic acid in the presence of triethylamine. The resulting product is then reacted with thiosemicarbazide to obtain the thiazepane derivative. The final step involves the oxidation of the thiazepane ring to form the dioxido compound, this compound.
Applications De Recherche Scientifique
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4S/c22-18-8-4-3-7-17(18)20-9-10-23(11-12-28(20,25)26)21(24)19-13-15-5-1-2-6-16(15)14-27-19/h1-8,19-20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIZCVHBTYUWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC4=CC=CC=C4CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2970482.png)
![((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2970486.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2970487.png)






![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2970495.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2970499.png)
